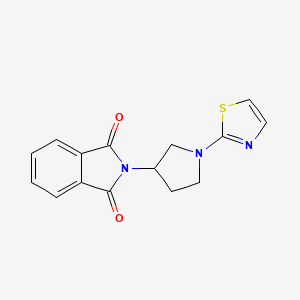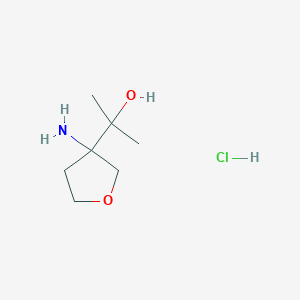
2-(3-Aminooxolan-3-yl)propan-2-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminooxolan-3-yl)propan-2-ol hydrochloride, also known as 2-(3-aminotetrahydrofuran-3-yl)propan-2-ol hydrochloride, is a chemical compound with the CAS Number: 2375262-50-1 . It has a molecular weight of 181.66 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 2-(3-Aminooxolan-3-yl)propan-2-ol hydrochloride is 1S/C7H15NO2.ClH/c1-6(2,9)7(8)3-4-10-5-7;/h9H,3-5,8H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(3-Aminooxolan-3-yl)propan-2-ol hydrochloride is a powder at room temperature . It has a molecular weight of 181.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility would typically be determined experimentally or found in a detailed chemical database.科学的研究の応用
Cardioselective Beta-Adrenoceptor Blocking Agents
A study synthesized a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrating their affinity for beta-1 and beta-2 adrenoceptors. This research highlights the potential of such compounds, including 2-(3-Aminooxolan-3-yl)propan-2-ol derivatives, in developing cardioselective beta-blockers. The findings suggested that certain modifications could enhance cardioselectivity, potentially contributing to the development of safer cardiovascular drugs (Rzeszotarski et al., 1979).
Conformational Analysis of Derivatives
Another study focused on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. Through X-ray diffraction analysis of four crystal structures, this research provides insights into the structural behavior of these compounds in different environments, contributing to a deeper understanding of their chemical properties and potential applications in material science and drug design (Nitek et al., 2020).
Protic Hydroxylic Ionic Liquids Synthesis
Research on the synthesis and properties of protic hydroxylic ionic liquids with two types of nitrogenous centers, including 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, has opened up new avenues in the application of ionic liquids. These substances, characterized by variable basicity and significant conductivity, have potential uses in various industrial processes and electrochemical applications (Shevchenko et al., 2017).
Fungal Peroxygenase Catalysis
A groundbreaking study demonstrated the use of an extracellular peroxygenase from Agrocybe aegerita to catalyze the hydroxylation of propranolol and diclofenac, yielding human drug metabolites. This research underscores the enzyme's potential for the regioselective synthesis of drug metabolites, providing a cost-effective and environmentally friendly alternative to traditional chemical synthesis methods (Kinne et al., 2009).
Src Kinase Inhibition and Anticancer Activities
A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated as Src kinase inhibitors and for their anticancer activity. This research highlights the potential of these compounds in the development of new anticancer therapies, particularly for breast carcinoma, by inhibiting Src kinase and reducing tumor cell proliferation (Sharma et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(3-aminooxolan-3-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2,9)7(8)3-4-10-5-7;/h9H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDBNLJUIRFDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCOC1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)
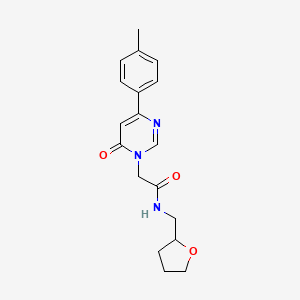
![4-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2794178.png)
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride](/img/structure/B2794180.png)
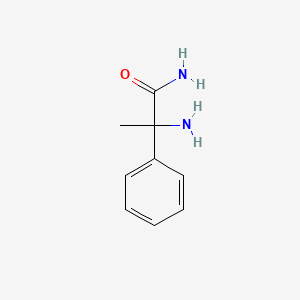
![Tert-butyl (4aS,7aS)-1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2794185.png)
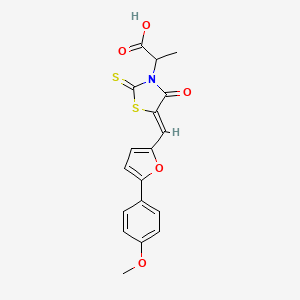

![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2794189.png)
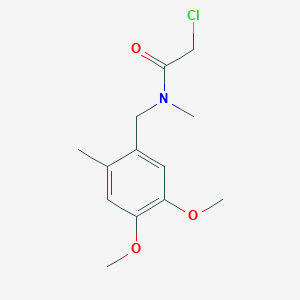

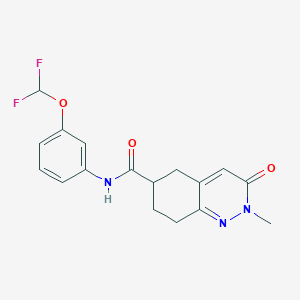
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2794194.png)
